

Technical Guide: Ethyl 2-(2H-tetrazol-5-yl)acetate - Synthesis and Spectroscopic Characterization

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Compound of Interest

Compound Name: ethyl 2-(2H-tetrazol-5-yl)acetate

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Abstract

Ethyl 2-(2H-tetrazol-5-yl)acetate (CAS No: 13616-37-0) is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its tetrazole moiety serves as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and other pharmacokinetic properties of a molecule.[2] This guide provides an overview of the synthetic routes to **ethyl 2-(2H-tetrazol-5-yl)acetate** and a summary of its key physical and spectral properties. While specific, publicly available experimental spectral data is limited, this document outlines the expected spectroscopic characteristics and provides general experimental protocols for their acquisition.

Compound Identification

Property	Value
IUPAC Name	ethyl 2-(2H-tetrazol-5-yl)acetate
CAS Number	13616-37-0
Molecular Formula	C ₅ H ₈ N ₄ O ₂
Molecular Weight	156.14 g/mol [1]
InChI Key	NAOHMNNTUFFTFB-UHFFFAOYSA-N[1]
Canonical SMILES	CCOC(=O)CC1=NNN=N1[3]
Physical Form	White to off-white powder or crystalline solid.
Melting Point	123-127 °C

Synthesis Protocols

The synthesis of **ethyl 2-(2H-tetrazol-5-yl)acetate** can be achieved through several established methods. The most common approaches involve the construction of the tetrazole ring via cycloaddition reactions.

[3+2] Cycloaddition of Nitriles and Azides

A prevalent method for forming the 5-substituted tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide.[2]

Reaction: Ethyl cyanoacetate + Sodium Azide → Ethyl 2-(1H-tetrazol-5-yl)acetate

General Experimental Protocol:

- To a solution of ethyl cyanoacetate in a suitable solvent (e.g., DMF), add sodium azide.
- An ammonium salt (e.g., ammonium chloride) or a Lewis acid (e.g., zinc bromide) can be used as a catalyst.[4]
- The reaction mixture is typically heated under reflux for several hours to drive the reaction to completion.

- After cooling, the reaction is quenched with an acidic aqueous solution.
- The product is then extracted with an organic solvent (e.g., ethyl acetate).[4]
- The organic layers are combined, dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography.

Isomeric and Tautomeric Considerations

It is important to note that 5-substituted tetrazoles exist as a mixture of 1H and 2H tautomers. The position of the proton on the tetrazole ring can significantly influence the compound's chemical reactivity and biological interactions. Alkylation reactions can lead to a mixture of N1 and N2 substituted products, and the ratio of these products can be influenced by the reaction conditions. For ethyl 2-(tetrazol-5-yl)acetate, the proton is predominantly on a nitrogen atom of the tetrazole ring, leading to the 1H- and 2H-tautomers.

Spectral Data

Detailed, publicly accessible experimental spectra for **ethyl 2-(2H-tetrazol-5-yl)acetate** are not readily available. Commercial suppliers like Sigma-Aldrich possess this data, but it is not published in the public domain.[3] The following sections describe the expected spectral characteristics based on the compound's structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the ethyl group and the methylene group attached to the tetrazole ring.

Expected ¹H NMR Data (in CDCl₃):

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.2	Quartet	2H	-O-CH ₂ -CH ₃
~4.0	Singlet	2H	Tetrazole-CH ₂ -C=O
~1.3	Triplet	3H	-O-CH ₂ -CH ₃
Variable	Broad Singlet	1H	N-H of Tetrazole

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the carbons of the ethyl group, the methylene group, the carbonyl group, and the carbon atom within the tetrazole ring.

Expected ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ) ppm	Assignment
~168	C=O (Ester)
~150	C (Tetrazole ring)
~62	-O-CH ₂ -CH ₃
~30	Tetrazole-CH ₂ -C=O
~14	-O-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Expected IR Data:

Wavenumber (cm ⁻¹)	Assignment
3200-2500 (broad)	N-H stretching of the tetrazole ring
~3000-2850	C-H stretching (aliphatic)
~1735	C=O stretching (ester)
~1640	N=N stretching (tetrazole ring)
~1200	C-O stretching (ester)

Mass Spectrometry

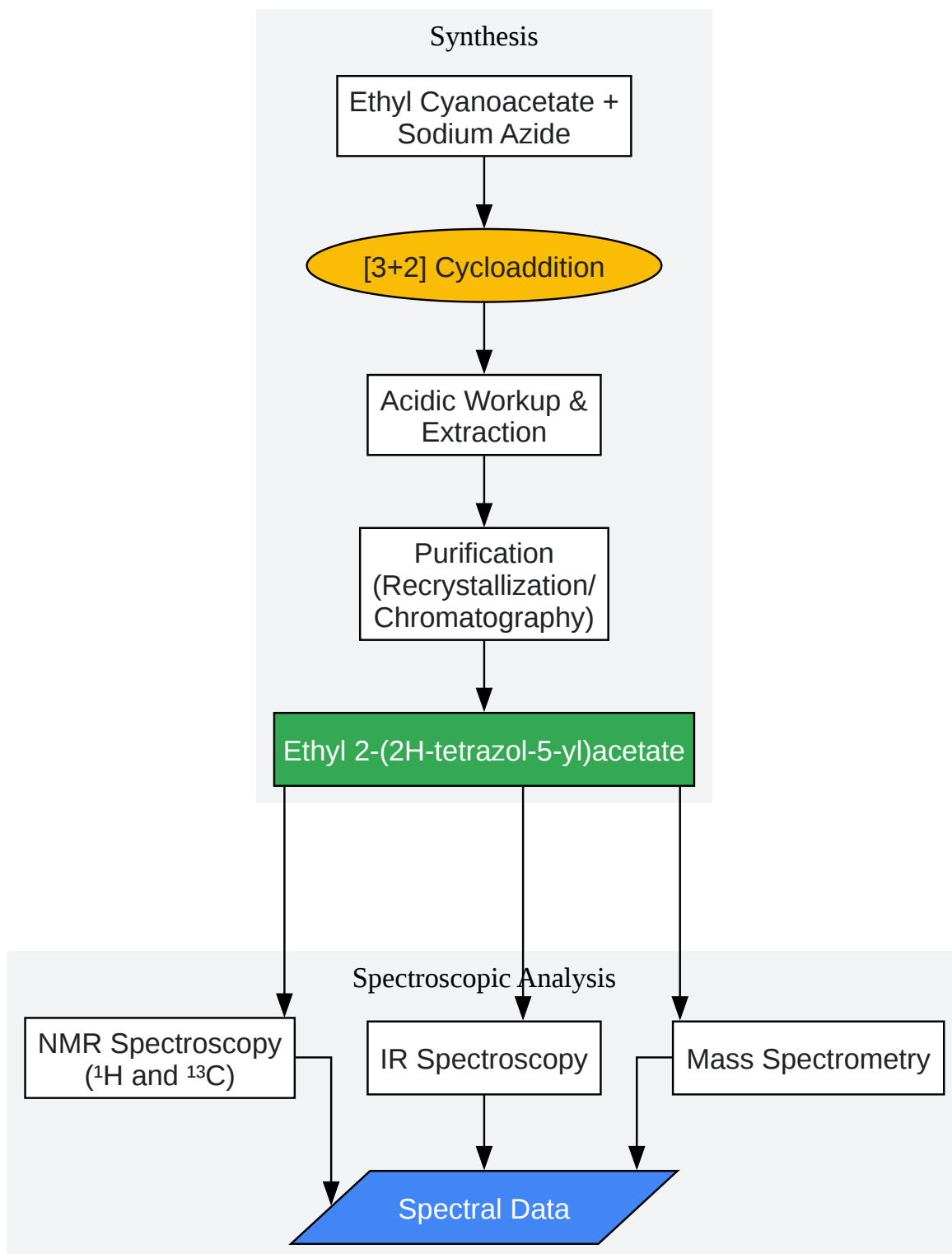
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrometry Data:

m/z	Assignment
156	[M] ⁺ (Molecular ion)
111	[M - OCH ₂ CH ₃] ⁺
88	[M - N ₂ - C ₂ H ₂] ⁺
43	[CH ₃ CO] ⁺

Experimental Workflow

The general workflow for the synthesis and characterization of **ethyl 2-(2H-tetrazol-5-yl)acetate** is depicted below.



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